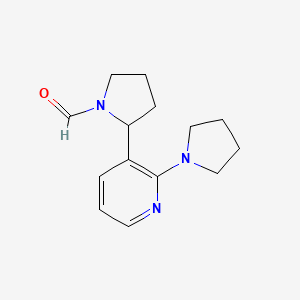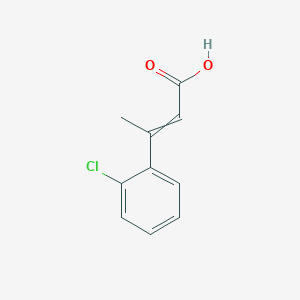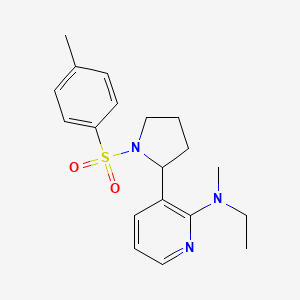
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid is a chiral compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a hydroxymethyl group at the 6th position and a carboxylic acid group at the 3rd position, both in the R-configuration. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of a corresponding piperidine derivative using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Another approach involves the use of a multicomponent reaction, where β-ketoesters, aromatic aldehydes, and aromatic amines are reacted in the presence of a catalyst such as trimethylsilyl iodide (TMSI) in methanol at room temperature . This method provides a one-pot synthesis of highly functionalized piperidines with good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: (3R,6R)-6-(carboxylic acid)piperidine-3-carboxylic acid.
Reduction: (3R,6R)-6-(hydroxymethyl)piperidine-3-methanol.
Substitution: (3R,6R)-6-(alkoxymethyl)piperidine-3-carboxylic acid.
Applications De Recherche Scientifique
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mécanisme D'action
The mechanism of action of (3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Pyrrole: Another aromatic heterocycle with one nitrogen atom, differing in its five-membered ring structure.
Uniqueness
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-4-6-2-1-5(3-8-6)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6-/m1/s1 |
Clé InChI |
UHPDTNQOGBHZPV-PHDIDXHHSA-N |
SMILES isomérique |
C1C[C@@H](NC[C@@H]1C(=O)O)CO |
SMILES canonique |
C1CC(NCC1C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



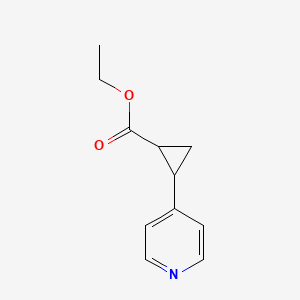
![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)
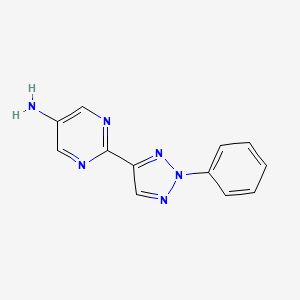


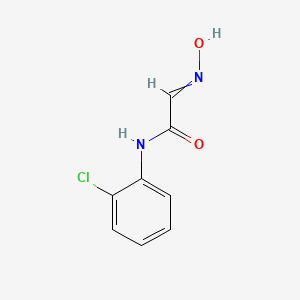

![Bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B11818546.png)

